molecular formula C16H14FNO2 B4884307 N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide

N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B4884307
M. Wt: 271.29 g/mol
InChI Key: KRCQCFDHPMXUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide, also known as PFAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been found to exhibit promising biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has been found to increase the levels of serotonin and dopamine in the brain, which are known to regulate mood, behavior, and cognition.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of inflammation. N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has also been found to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in large quantities. N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide is also stable under normal laboratory conditions and can be stored for extended periods of time. However, N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has some limitations for lab experiments. The compound is not water-soluble, which makes it difficult to administer orally. Additionally, the compound has not been extensively studied for its toxicity and safety profile.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide. One potential direction is to investigate the compound's potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study the compound's potential in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to investigate the compound's toxicity and safety profile.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has been found to exhibit potential therapeutic applications in scientific research. The compound has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-11(19)13-3-2-4-15(10-13)18-16(20)9-12-5-7-14(17)8-6-12/h2-8,10H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCQCFDHPMXUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(4-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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